molecular formula C7H7BrN2O2 B11878793 2-Bromo-6-methoxynicotinamide

2-Bromo-6-methoxynicotinamide

Cat. No.: B11878793
M. Wt: 231.05 g/mol
InChI Key: HRTXOGCAUDWPOP-UHFFFAOYSA-N
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Description

2-Bromo-6-methoxynicotinamide is an organic compound with the molecular formula C7H7BrN2O2 It is a derivative of nicotinamide, featuring a bromine atom at the second position and a methoxy group at the sixth position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-methoxynicotinamide typically involves the bromination of 6-methoxynicotinamide. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-methoxynicotinamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form 2-amino-6-methoxynicotinamide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of 2-substituted-6-methoxynicotinamides.

    Oxidation: Formation of 2-bromo-6-methoxyisonicotinic acid.

    Reduction: Formation of 2-amino-6-methoxynicotinamide.

Scientific Research Applications

2-Bromo-6-methoxynicotinamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biological Studies: The compound is used in studies to understand the structure-activity relationships of nicotinamide derivatives and their biological effects.

    Industrial Applications: It is employed in the production of specialty chemicals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-6-methoxynicotinamide is primarily related to its ability to interact with biological targets such as enzymes and receptors. The bromine atom and methoxy group contribute to the compound’s binding affinity and specificity. The compound can inhibit certain enzymes by forming covalent bonds with active site residues, leading to the disruption of enzymatic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6-methoxynaphthalene
  • 6-Bromo-2-methoxynicotinamide
  • 2-Bromo-6-methoxyisonicotinic acid

Uniqueness

2-Bromo-6-methoxynicotinamide is unique due to its specific substitution pattern on the nicotinamide ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a unique combination of reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C7H7BrN2O2

Molecular Weight

231.05 g/mol

IUPAC Name

2-bromo-6-methoxypyridine-3-carboxamide

InChI

InChI=1S/C7H7BrN2O2/c1-12-5-3-2-4(7(9)11)6(8)10-5/h2-3H,1H3,(H2,9,11)

InChI Key

HRTXOGCAUDWPOP-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=C(C=C1)C(=O)N)Br

Origin of Product

United States

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